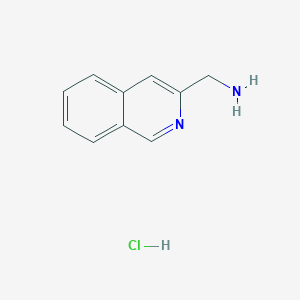

Isoquinolin-3-ylmethanamine hydrochloride

Description

Properties

IUPAC Name |

isoquinolin-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-5,7H,6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPYZGKIJXRUOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628557-04-9 | |

| Record name | 3-Isoquinolinemethanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628557-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

"synthesis of Isoquinolin-3-ylmethanamine hydrochloride"

An In-depth Technical Guide to the Synthesis of Isoquinolin-3-ylmethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic route to this compound, a valuable building block in medicinal chemistry and drug development. The document delves into the strategic considerations for constructing the isoquinoline core, details a primary synthetic pathway involving the reduction of an isoquinoline-3-carbonitrile precursor, and provides detailed, field-proven experimental protocols. The causality behind experimental choices, safety considerations, and the final salt formation are explained to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged structural motif found in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant biological activity.[1][2] Its rigid, planar structure and the presence of a basic nitrogen atom make it an ideal scaffold for interacting with various biological targets. Consequently, isoquinoline derivatives are integral to numerous pharmaceuticals, including anesthetics, antihypertensives, and vasodilators.[3] Isoquinolin-3-ylmethanamine, specifically, serves as a key intermediate, providing a primary amine handle at the 3-position for further elaboration and library synthesis. This guide focuses on a reliable method for its preparation and isolation as a stable hydrochloride salt.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach is paramount to designing an efficient synthesis. The target molecule, this compound, can be disconnected to its free base form. The primary amine can be traced back to a more stable and accessible functional group, most commonly a nitrile. This leads to isoquinoline-3-carbonitrile as a key intermediate, which itself can be derived from the foundational isoquinoline ring system.

Caption: Retrosynthetic analysis of Isoquinolin-3-ylmethanamine HCl.

While numerous methods exist for constructing the isoquinoline core itself—such as the Bischler-Napieralski[4][5][6], Pomeranz-Fritsch[7][8][9], and Pictet-Spengler reactions[10][11][12]—this guide will focus on the transformation of a readily available isoquinoline precursor, highlighting the critical reduction step.

Core Synthesis Pathway: From Nitrile to Amine Hydrochloride

The most direct and widely employed strategy for synthesizing the target compound involves a two-step sequence starting from isoquinoline-3-carbonitrile:

-

Reduction of the Nitrile: Conversion of the cyano group to a primary aminomethyl group.

-

Hydrochloride Salt Formation: Conversion of the resulting basic amine into a stable, crystalline hydrochloride salt.

This pathway is advantageous due to the high efficiency of nitrile reduction and the straightforward nature of the subsequent salt formation.

Caption: The two-step synthesis workflow.

Step 1: Reduction of Isoquinoline-3-carbonitrile

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis.[13] Two primary methods are typically considered: catalytic hydrogenation and chemical reduction with metal hydrides.

-

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) with a metal catalyst like Raney nickel, palladium, or platinum.[13][14] While often considered "greener," it can require specialized high-pressure equipment and sometimes leads to the formation of secondary and tertiary amine byproducts.[13]

-

Chemical Reduction: Strong hydride reagents, particularly Lithium Aluminum Hydride (LiAlH₄ or LAH), are exceptionally effective for reducing nitriles to primary amines.[15][16] LAH is a powerful, non-selective reducing agent that provides high yields for this transformation.[16][17] Its high reactivity necessitates careful handling in anhydrous conditions. Given its efficacy and common use in research and development, we will focus on the LAH reduction method.

Causality of Reagent Choice: LiAlH₄ is selected over weaker reagents like sodium borohydride (NaBH₄) because NaBH₄ is generally not potent enough to reduce nitriles.[15] The powerful nucleophilic hydride (H⁻) supplied by LAH readily attacks the electrophilic carbon of the nitrile group, initiating the reduction.

Caption: Mechanism of LiAlH₄ reduction of a nitrile.

Step 2: Formation of this compound

The free base amine produced from the reduction is often an oil or a low-melting solid that can be susceptible to air oxidation. Converting it to a hydrochloride salt serves several critical purposes:

-

Enhanced Stability: Salts are generally more crystalline and stable for long-term storage.[18]

-

Improved Handling: Crystalline solids are easier to weigh and handle than oils.

-

Increased Solubility: Hydrochloride salts of amines are typically soluble in water or protic solvents, which can be advantageous for biological testing or subsequent reactions.[19][20]

This transformation is a simple acid-base reaction where the lone pair of the primary amine is protonated by hydrochloric acid.[20][21]

Detailed Experimental Protocols

Safety Precaution: Lithium Aluminum Hydride (LiAlH₄) reacts violently with water and protic solvents to release flammable hydrogen gas. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in an efficient fume hood.[22][23]

Protocol 4.1: Reduction of Isoquinoline-3-carbonitrile with LiAlH₄

This protocol describes the reduction of the nitrile to the primary amine.

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity | Solvent |

| Isoquinoline-3-carbonitrile | 154.17 | 1.0 | (e.g., 5.0 g) | Anhydrous THF |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.5 - 2.0 | (e.g., 2.4 g - 3.1 g) | Anhydrous THF |

| Deionized Water | 18.02 | - | For workup | - |

| 15% Sodium Hydroxide (aq) | 40.00 | - | For workup | - |

Procedure:

-

Setup: Equip an oven-dried three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a rubber septum. Purge the system with dry nitrogen.

-

Reagent Preparation: In the flask, prepare a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) (e.g., 100 mL for a 5 g scale). Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve Isoquinoline-3-carbonitrile (1.0 eq.) in anhydrous THF (e.g., 50 mL). Using a syringe, add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add the following reagents dropwise while stirring vigorously:

-

Deionized water (X mL, where X = grams of LiAlH₄ used).

-

15% aqueous sodium hydroxide solution (X mL).

-

Deionized water (3X mL). This procedure is designed to quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.[23]

-

-

Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular white precipitate through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude residue, Isoquinolin-3-ylmethanamine (free base), can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.

Protocol 4.2: Preparation of this compound

Procedure:

-

Dissolution: Dissolve the crude Isoquinolin-3-ylmethanamine from the previous step in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate (e.g., 50 mL).

-

Acidification: Cool the solution to 0 °C. Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or gaseous HCl bubbled through the solution) dropwise with stirring.[21]

-

Precipitation: The hydrochloride salt will typically precipitate as a white solid. Continue adding the acid until the solution is slightly acidic (check with pH paper) and no further precipitation is observed.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any non-basic impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum to yield pure this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the free base cation.

-

Melting Point: To assess the purity of the crystalline salt.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the robust reduction of isoquinoline-3-carbonitrile with Lithium Aluminum Hydride, followed by a straightforward acid-base reaction to form the stable hydrochloride salt. The protocols described herein are based on well-established chemical principles and provide a practical guide for researchers in drug discovery and chemical synthesis. Careful adherence to anhydrous conditions and safety protocols, particularly when handling LiAlH₄, is essential for a successful outcome.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 9. Chemicals [chemicals.thermofisher.cn]

- 10. name-reaction.com [name-reaction.com]

- 11. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pictet Spengler synthesis of isoquinoline [quimicaorganica.org]

- 13. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 17. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 18. oxfordreference.com [oxfordreference.com]

- 19. Isolation (Recovery) [chem.ualberta.ca]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. youtube.com [youtube.com]

- 22. ch.ic.ac.uk [ch.ic.ac.uk]

- 23. Organic Syntheses Procedure [orgsyn.org]

"Isoquinolin-3-ylmethanamine hydrochloride chemical properties"

An In-Depth Technical Guide to the Chemical Properties of Isoquinolin-3-ylmethanamine Hydrochloride

Authored by a Senior Application Scientist

Abstract

This compound is a heterocyclic organic compound featuring the isoquinoline scaffold, a structural motif of paramount importance in medicinal chemistry and natural product synthesis.[1][2] The isoquinoline framework is embedded in numerous biologically active alkaloids, such as papaverine and morphine, and its derivatives are explored for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and reactivity of this compound, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The Isoquinoline Core: A Privileged Scaffold

Isoquinoline, a structural isomer of quinoline, is a benzopyridine composed of a benzene ring fused to a pyridine ring.[1] This 10π-electron aromatic system exhibits weak basicity, with a pKa of 5.14 for the conjugate acid, allowing it to form salts with strong acids like HCl.[1] The nitrogen atom's electron-withdrawing nature significantly influences the chemical shifts of nearby protons and carbons in NMR spectroscopy and dictates the molecule's reactivity.[3]

The strategic placement of functional groups on the isoquinoline nucleus is a cornerstone of modern medicinal chemistry.[2] The aminomethyl group at the C-3 position, as seen in the title compound, introduces a primary amine that can serve as a key pharmacophore for interacting with biological targets or as a versatile synthetic handle for further molecular elaboration.

Caption: Standard numbering of the isoquinoline ring system.

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through a reductive amination pathway starting from the corresponding aldehyde, Isoquinoline-3-carboxaldehyde. This multi-step approach leverages well-established, high-yielding reactions common in organic synthesis.

The overall strategy involves:

-

Oxidation: Conversion of a suitable precursor, such as 3-methylisoquinoline, to Isoquinoline-3-carboxaldehyde.

-

Reductive Amination: Formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by in-situ reduction to the primary amine.

-

Salt Formation: Treatment of the resulting free amine with hydrochloric acid to yield the stable hydrochloride salt.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

Objective: To synthesize this compound from Isoquinoline-3-carboxaldehyde.

Materials:

-

Ammonium acetate or 7N NH₃ in Methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

-

Methanol (Anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (e.g., 2M solution in diethyl ether)

-

Diethyl ether

Procedure:

-

Reaction Setup: To a solution of Isoquinoline-3-carboxaldehyde (1.0 eq) in anhydrous methanol, add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Causality Note: NaBH₃CN is a mild reducing agent selective for the imine over the aldehyde, preventing side reactions. The reaction is performed under slightly acidic conditions (from ammonium acetate) which catalyzes imine formation and reduction.[7]

-

Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by adding water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and saturated aqueous NaHCO₃.

-

Extraction: Separate the layers and extract the aqueous phase twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude Isoquinolin-3-ylmethanamine free base.

-

Salt Formation: Dissolve the crude amine in a minimal amount of DCM or methanol. Cool in an ice bath and add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.

Physicochemical and Spectroscopic Profile

Precise characterization is essential to confirm the identity and purity of the synthesized compound.

Core Chemical Properties

| Property | Value | Reference |

| CAS Number | 157405-77-1 or 1628557-04-9 | [8][9][10][11] |

| Molecular Formula | C₁₀H₁₁ClN₂ | [8] |

| Molecular Weight | 194.66 g/mol | [8] |

| Appearance | Expected to be an off-white to pale yellow solid | General knowledge |

| Solubility | Soluble in water, methanol; sparingly soluble in polar aprotic solvents | General knowledge |

Spectroscopic Data Interpretation

Spectroscopic analysis provides the definitive structural proof of this compound.

¹H NMR (Proton NMR):

-

Aromatic Protons (δ 7.5-9.5 ppm): The isoquinoline ring will display a complex series of multiplets. The proton at C1 and the proton at C4 will likely be the most downfield singlets or narrow doublets due to the deshielding effect of the nitrogen atom. The four protons on the fused benzene ring (C5-C8) will appear as a set of multiplets.

-

Methylene Protons (-CH₂-) (δ ~4.5 ppm): A singlet integrating to 2H is expected for the benzylic methylene group. Its chemical shift is downfield due to the adjacent aromatic ring and the electron-withdrawing ammonium group.

-

Ammonium Protons (-NH₃⁺) (δ > 9.0 ppm, broad): A broad singlet integrating to 3H. The protons are exchangeable, often leading to a broad signal that may not be easily observed or may exchange with residual water in the solvent (e.g., D₂O).

¹³C NMR (Carbon NMR):

-

Aromatic Carbons (δ 120-155 ppm): Nine distinct signals are expected for the nine carbons of the isoquinoline ring system. The carbons adjacent to the nitrogen (C1 and C3) will be significantly downfield.

-

Methylene Carbon (-CH₂-) (δ ~40-45 ppm): A single signal in the aliphatic region.

IR (Infrared) Spectroscopy:

-

N-H Stretch (2800-3200 cm⁻¹): A very broad and strong absorption characteristic of the ammonium salt (R-NH₃⁺).

-

C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Sharp, medium-intensity peaks.

-

C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Peaks corresponding to the methylene group.

-

C=N and C=C Stretches (1500-1650 cm⁻¹): Multiple sharp absorptions typical of the aromatic isoquinoline ring.

Mass Spectrometry (MS):

-

Molecular Ion: When analyzing the free base (C₁₀H₁₀N₂), the molecular ion peak [M]⁺ would be observed at m/z = 158.20.[12]

-

Fragmentation: A prominent fragment would be the loss of the amino group, leading to the formation of a stable benzylic-type cation.

Reactivity and Applications

Chemical Reactivity

The chemical behavior of Isoquinolin-3-ylmethanamine is dominated by the primary amine and the aromatic isoquinoline core.

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. Isoquinoline-3-carbaldehyde - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. Isoquinoline-3-carboxaldehyde | C10H7NO | CID 231555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. This compound CAS#: 157405-77-1 [chemicalbook.com]

- 9. 1628557-04-9|this compound|BLD Pharm [bldpharm.com]

- 10. 1628557-04-9|this compound|Shanghai Scochem Technology Co., Ltd [scochem.com]

- 11. This compound | 1628557-04-9 [chemicalbook.com]

- 12. Isoquinolin-1-ylmethanamine | C10H10N2 | CID 1419103 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enduring Legacy of Isoquinoline Alkaloids: A Journey from Traditional Remedies to Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For centuries, the intricate molecular architectures of isoquinoline alkaloids have captivated chemists and pharmacologists alike. From the potent analgesic properties of morphine to the antimicrobial prowess of berberine, this diverse class of natural products has been a cornerstone of both traditional medicine and modern drug discovery. This technical guide provides a comprehensive exploration of the discovery and history of isoquinoline alkaloids, tracing their journey from initial isolation to their contemporary applications. We will delve into the pioneering scientific efforts that unraveled their complex structures and biosynthetic pathways, and examine the evolution of their pharmacological understanding. This guide aims to equip researchers, scientists, and drug development professionals with a thorough historical and scientific foundation to inspire and inform future innovation in this critical field of medicinal chemistry.

Introduction: A Storied Past and a Promising Future

Isoquinoline alkaloids represent one of the largest and most structurally diverse families of plant secondary metabolites, with over 2,500 known compounds.[1][2] These naturally occurring compounds, primarily found in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae, have a long and storied history of use in traditional medicine across various cultures.[1][3] Ancient Chinese and Ayurvedic practitioners, for instance, utilized plants rich in these alkaloids for their analgesic, sedative, and antimicrobial properties.[3]

The scientific journey of isoquinoline alkaloids began in the 19th century and has been marked by landmark discoveries that have not only elucidated their complex chemical structures but have also paved the way for the development of essential modern medicines.[4] This guide will navigate the key milestones in the history of isoquinoline alkaloids, from their initial isolation to the sophisticated understanding of their biosynthesis and pharmacological mechanisms that we possess today.

The Dawn of Discovery: Isolation and Early Structural Elucidation

The formal discovery of the parent compound, isoquinoline, is credited to Hoogewerf and van Dorp in 1885, who isolated it from coal tar through fractional crystallization of its acid sulfate.[5] However, the journey into the vast world of isoquinoline alkaloids began much earlier with the isolation of morphine from the opium poppy (Papaver somniferum) in the early 19th century.[4][6] This seminal event marked the beginning of alkaloid chemistry and ignited a fervent search for other bioactive compounds from natural sources.

The 19th century witnessed the isolation of several other crucial isoquinoline alkaloids, including codeine, papaverine, noscapine, and thebaine, all from the latex of the opium poppy.[1] The German analytical chemist Friedlieb Ferdinand Runge, a prominent figure in 19th-century chemistry, made significant contributions to the isolation of medically important alkaloids, though his work is more famously associated with caffeine and quinine.[7][8][9]

The initial structural elucidation of these complex molecules was a formidable challenge for chemists of the era, relying on classical methods of degradation and synthesis. The determination of the correct structures of morphine and other opium alkaloids, for example, spanned several decades and involved the contributions of numerous eminent chemists.

The Structural Tapestry: Diversity of the Isoquinoline Core

The defining feature of isoquinoline alkaloids is the presence of an isoquinoline nucleus, a bicyclic aromatic ring system composed of a benzene ring fused to a pyridine ring.[5][10] However, the remarkable diversity of this class of compounds arises from the various ways in which this core structure is modified and elaborated upon.

dot

Caption: The fundamental isoquinoline ring system.

Based on their structural features, isoquinoline alkaloids can be broadly classified into several major subgroups.[11]

Table 1: Major Subgroups of Isoquinoline Alkaloids

| Subgroup | Key Structural Feature | Prominent Examples |

| Simple Isoquinolines | The basic isoquinoline skeleton with various substituents. | - |

| Benzylisoquinolines | An isoquinoline unit linked to a benzyl group.[10] | Papaverine, (S)-Reticuline |

| Aporphines | Formed by intramolecular C-C phenol coupling of benzylisoquinolines. | Magnoflorine, Corytuberine[12] |

| Protoberberines | A tetracyclic ring system derived from benzylisoquinolines.[11] | Berberine, Palmatine |

| Benzophenanthridines | A tetracyclic aromatic system. | Sanguinarine, Chelerythrine |

| Morphinans | A pentacyclic ring system. | Morphine, Codeine |

| Phthalideisoquinolines | An isoquinoline linked to a phthalide group. | Noscapine (Narcotine) |

| Bisbenzylisoquinolines | Dimeric alkaloids formed from two benzylisoquinoline units. | Tubocurarine |

This structural diversity is a direct result of the intricate biosynthetic pathways that have evolved in plants.

dot

References

- 1. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 2. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoquinoline - Wikipedia [en.wikipedia.org]

- 6. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 7. inverse.com [inverse.com]

- 8. Friedlieb Ferdinand Runge - Wikipedia [en.wikipedia.org]

- 9. timesofindia.indiatimes.com [timesofindia.indiatimes.com]

- 10. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 12. Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of Isoquinolin-3-ylmethanamine Hydrochloride Structural Analogs

Abstract

The isoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic compounds.[1] Among its vast diversity, analogs of isoquinolin-3-ylmethanamine have emerged as a promising class of molecules in medicinal chemistry, demonstrating a range of pharmacological activities, notably in the realm of oncology.[2][3] This in-depth technical guide provides a comprehensive overview of the synthesis, structural characterization, and biological evaluation of isoquinolin-3-ylmethanamine hydrochloride and its structural analogs. We will delve into the causal relationships behind synthetic strategies, provide detailed experimental protocols for key reactions and analytical techniques, and explore the current understanding of their mechanism of action, with a focus on their interaction with cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this important class of compounds.

The Isoquinolin-3-ylmethanamine Scaffold: A Privileged Structure in Drug Discovery

The isoquinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1] Its rigid structure and ability to be functionalized at various positions allow for the fine-tuning of physicochemical and pharmacological properties. The substitution at the 3-position with a methylamine group introduces a basic side chain that can be crucial for target engagement, particularly with enzymes such as kinases.[4] The hydrochloride salt form of these amines enhances their solubility and stability, making them more amenable to pharmaceutical development.

Recent research has highlighted the potential of 3-substituted isoquinoline analogs as anticancer agents.[5][6] These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[5] The exploration of structural analogs, where modifications are made to the isoquinoline core or the aminomethyl side chain, is a key strategy in optimizing their potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies for Isoquinolin-3-ylmethanamine Analogs

The construction of the isoquinolin-3-ylmethanamine scaffold can be approached through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern on the isoquinoline nucleus and the availability of starting materials.

Established Methods for Isoquinoline Ring Synthesis

Classical methods such as the Bischler-Napieralski and Pictet-Spengler reactions provide robust pathways to dihydroisoquinoline and tetrahydroisoquinoline intermediates, respectively, which can then be oxidized to the aromatic isoquinoline core.[7][8]

-

Bischler-Napieralski Reaction: This involves the cyclodehydration of a β-phenylethylamide using a condensing agent like phosphorus pentoxide or phosphoryl chloride to yield a 3,4-dihydroisoquinoline.[7]

-

Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone to form a Schiff base, which then cyclizes in the presence of an acid catalyst to give a tetrahydroisoquinoline.[8]

These foundational methods are versatile and have been adapted to produce a wide array of substituted isoquinolines.

A Plausible Synthetic Route to this compound

The proposed synthesis commences with a suitable isoquinoline precursor, such as 3-chloroisoquinoline, which can be subjected to a palladium-catalyzed cross-coupling reaction with a protected aminomethyl equivalent. Subsequent deprotection and salt formation would yield the desired product.

Experimental Protocol: Synthesis of this compound

Step 1: Buchwald-Hartwig Amination of 3-Chloroisoquinoline with a Protected Amine

-

To an oven-dried Schlenk flask, add 3-chloroisoquinoline (1.0 eq), a suitable protected amine such as N-(diphenylmethylene)methanamine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).

-

Add a base, such as sodium tert-butoxide (1.5 eq), and anhydrous toluene as the solvent.

-

Purge the flask with an inert gas (e.g., argon) for 15 minutes.

-

Heat the reaction mixture at 100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the protected 3-(aminomethyl)isoquinoline.

Step 2: Deprotection and Hydrochloride Salt Formation

-

Dissolve the protected 3-(aminomethyl)isoquinoline from the previous step in a suitable solvent such as methanol.

-

Add an aqueous solution of hydrochloric acid (2 M) and stir the mixture at room temperature.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield this compound.

This protocol provides a logical and experimentally sound approach for the synthesis of the target compound. The choice of protecting group for the amine is crucial and should be selected based on its stability under the coupling conditions and the ease of its removal.

Structural Characterization of Isoquinolin-3-ylmethanamine Analogs

The unambiguous identification and characterization of synthesized analogs are paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of organic molecules.[9]

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the isoquinoline ring, typically in the range of 7.5-9.0 ppm. The methylene protons of the aminomethyl group would likely appear as a singlet or a doublet (if coupled to the amine proton) around 4.0-4.5 ppm. The amine protons may present as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The aromatic carbons of the isoquinoline core will resonate in the downfield region (120-150 ppm), while the methylene carbon of the aminomethyl group will appear in the upfield region.

A technical guide on the spectroscopic profile of the closely related 3-aminoisoquinoline provides a valuable reference for interpreting the NMR data of these analogs.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.[11] Electron ionization (EI) or electrospray ionization (ESI) are commonly used techniques. The mass spectrum of isoquinolin-3-ylmethanamine would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can be complex but may involve the loss of the aminomethyl group or fragmentation of the isoquinoline ring.[12]

Experimental Protocol: Spectroscopic Characterization

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O for the hydrochloride salt) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.

-

Analysis: Acquire the mass spectrum in the positive ion mode.

Biological Evaluation of Isoquinolin-3-ylmethanamine Analogs

The therapeutic potential of isoquinolin-3-ylmethanamine analogs is primarily being explored in the context of cancer.[2]

In Vitro Anticancer Activity

The cytotoxicity of these compounds is typically evaluated against a panel of human cancer cell lines. The MTT or SRB assays are commonly used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).[13]

Table 1: Representative Anticancer Activity of 3-Substituted Isoquinoline Analogs

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-(Hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones | Various | Varies | [5] |

| 3-Arylisoquinolinones | MCF-7, HCT-116 | 2.6 - 33.8 | [14] |

Note: The table presents data for structurally related compounds to provide a context for the potential activity of isoquinolin-3-ylmethanamine analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ value from the dose-response curve.

Mechanism of Action and Signaling Pathways

Understanding the molecular mechanism by which these compounds exert their anticancer effects is crucial for their rational development. Several isoquinoline derivatives have been shown to interfere with key cellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway:

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[15] Aberrant activation of this pathway is a hallmark of many cancers.[16] Some isoquinoline derivatives have been reported to inhibit this pathway, leading to a reduction in the phosphorylation of key downstream effectors like Akt.[17]

Experimental Workflow: Investigating PI3K/Akt Pathway Inhibition

Caption: Workflow for assessing the effect of isoquinolin-3-ylmethanamine analogs on the PI3K/Akt signaling pathway.

Signaling Pathway Diagram: PI3K/Akt Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the potential point of inhibition by isoquinolin-3-ylmethanamine analogs.

Conclusion and Future Perspectives

This compound and its structural analogs represent a promising class of compounds for further investigation in drug discovery, particularly in the development of novel anticancer agents. This guide has provided a comprehensive framework for their synthesis, characterization, and biological evaluation. The synthetic strategies outlined, including the application of modern cross-coupling reactions, offer efficient access to a diverse range of analogs. The detailed protocols for spectroscopic analysis and in vitro biological assays provide a solid foundation for researchers entering this field.

Future research should focus on elucidating the precise molecular targets of these compounds and expanding the structure-activity relationship (SAR) studies to optimize their potency and selectivity. Investigating their efficacy in in vivo models will be a critical next step in translating their therapeutic potential. The continued exploration of the isoquinolin-3-ylmethanamine scaffold is poised to yield novel therapeutic candidates for the treatment of cancer and potentially other diseases.

References

- 1. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoquinoline synthesis [organic-chemistry.org]

- 5. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 6. openreviewhub.org [openreviewhub.org]

- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 8. Isoquinoline - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. uab.edu [uab.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Isoquinoline Derivatives for Drug Discovery Professionals

Introduction: The Isoquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The isoquinoline core, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in modern medicinal chemistry.[1][2] Its derivatives are found in a vast array of natural products, particularly alkaloids like morphine and berberine, and are integral to numerous synthetic pharmaceuticals.[1][3] The structural rigidity and the presence of a basic nitrogen atom make the isoquinoline scaffold an excellent starting point for designing molecules that can interact with a wide range of biological targets. This has led to the development of isoquinoline-based drugs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[2][4][5]

The journey from a promising isoquinoline-based hit compound to a successful drug is, however, fraught with challenges. A molecule's biological activity is intrinsically linked to its physicochemical properties. These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its solubility and formulation feasibility.[6] Therefore, a deep understanding and early optimization of the physicochemical characteristics of isoquinoline derivatives are paramount for any drug discovery program.

This technical guide provides a comprehensive overview of the key physicochemical properties of isoquinoline derivatives relevant to drug development. It is designed to be a practical resource for researchers and scientists, offering not just theoretical knowledge but also actionable insights and detailed methodologies for the precise measurement and prediction of these critical parameters.

Acidity and Basicity (pKa): The Ionization Gatekeeper

The basicity of the isoquinoline nitrogen atom is one of its most defining features. The extent of its ionization at physiological pH (approximately 7.4) profoundly influences a molecule's solubility, membrane permeability, and interaction with its biological target.[7] The pKa value quantifies this basicity, representing the pH at which 50% of the molecules are in their ionized (protonated) form.

The parent isoquinoline is a weak base with a pKa of approximately 5.14 to 5.4.[1][8] This means that at physiological pH, it exists predominantly in its neutral, unprotonated form. However, the pKa of isoquinoline derivatives can be significantly modulated by the electronic effects of substituents on the ring system.

Structure-Property Relationships (SPR) for pKa

-

Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), methoxy (-OCH3), and alkyl groups increase the electron density on the nitrogen atom, making it more basic and thus increasing the pKa. The position of the substituent is crucial; EDGs on the benzene ring, particularly at positions that can resonance-stabilize the protonated form, will have a more pronounced effect.

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and halogens decrease the electron density on the nitrogen, making it less basic and lowering the pKa.[9]

-

Steric Effects: Bulky substituents near the nitrogen atom can hinder its ability to be protonated, leading to a decrease in basicity and a lower pKa.[9]

A thorough understanding of these SPRs allows for the rational design of isoquinoline derivatives with a desired ionization profile. For instance, for a drug targeting the central nervous system (CNS), a lower pKa might be desirable to favor the neutral form for better blood-brain barrier penetration.

Experimental Determination of pKa

Potentiometric titration is a highly accurate and widely used method for pKa determination.[7][10][11] The underlying principle involves the gradual addition of an acid or base to a solution of the compound and monitoring the resulting pH changes with a calibrated electrode.[7][10]

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Preparation of Solutions:

-

Prepare a standard solution of the isoquinoline derivative (typically 1-10 mM) in a suitable solvent (e.g., water, methanol-water mixture for poorly soluble compounds).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[10]

-

Use a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[10]

-

-

Calibration of the pH Electrode:

-

Calibrate the pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[10]

-

-

Titration Procedure:

-

Place a known volume of the sample solution in a thermostated vessel and immerse the calibrated pH electrode.

-

Add small, precise increments of the titrant (acid or base) and record the pH after each addition, ensuring the reading stabilizes.[10]

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point. More accurately, the equivalence point can be determined from the inflection point of the curve (the point of maximum slope), which can be found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.[12]

-

Caption: Workflow for pKa determination by potentiometric titration.

Computational Prediction of pKa

A variety of computational methods are available to predict the pKa of molecules, which can be particularly useful for high-throughput screening of virtual libraries.[13][14] These methods range from empirical approaches based on Hammett-type equations to more sophisticated quantum mechanical (QM) calculations. Several software packages and online tools can provide reasonably accurate pKa predictions, aiding in the early stages of drug design.[13][15]

Lipophilicity (logP/logD): Balancing Solubility and Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[16] It influences a drug's absorption, membrane permeability, plasma protein binding, and volume of distribution.[17] The most common measure of lipophilicity is the partition coefficient (logP), which is the logarithm of the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[18]

For ionizable compounds like isoquinoline derivatives, the distribution coefficient (logD) is a more relevant parameter as it considers the partition of both the neutral and ionized forms at a specific pH.[19][20]

Structure-Property Relationships (SPR) for Lipophilicity

-

Hydrophobic Substituents: Adding nonpolar groups such as alkyl chains, aryl rings, and halogens to the isoquinoline scaffold will increase its lipophilicity (higher logP/logD).

-

Hydrophilic Substituents: Introducing polar functional groups like hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) groups will decrease lipophilicity (lower logP/logD).

-

Ionization: The protonated (ionized) form of an isoquinoline derivative is significantly more water-soluble and less lipophilic than its neutral counterpart. Therefore, the logD will be highly dependent on the pH of the medium and the pKa of the compound.

Experimental Determination of Lipophilicity

The shake-flask method is the traditional and most direct way to measure logP/logD.[18][21] It involves partitioning the compound between n-octanol and an aqueous buffer, followed by quantifying the concentration in each phase.[18]

Experimental Protocol: Shake-Flask Method for logD Determination

-

Pre-equilibration of Solvents:

-

Mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Shake vigorously for at least 24 hours to ensure mutual saturation of the two phases. Separate the phases before use.[19]

-

-

Partitioning:

-

Prepare a stock solution of the isoquinoline derivative in a suitable solvent (e.g., DMSO).[19]

-

Add a small aliquot of the stock solution to a known volume of the pre-equilibrated aqueous buffer.

-

Add a known volume of the pre-equilibrated n-octanol.

-

Shake the mixture for a sufficient time (e.g., 1-24 hours) to reach equilibrium.

-

-

Phase Separation and Quantification:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully withdraw aliquots from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

-

Calculation:

-

Calculate logD using the formula: logD = log10([Compound]octanol / [Compound]aqueous).[20]

-

RP-HPLC offers a faster and more automated method for estimating lipophilicity.[16][17][22] The principle is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its logP value.[23]

Experimental Protocol: RP-HPLC for Lipophilicity Estimation

-

System Setup:

-

Use a C18 reversed-phase column.

-

The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[21]

-

-

Calibration:

-

Inject a series of standard compounds with known logP values to create a calibration curve by plotting their retention times (or the logarithm of their capacity factors, log k) against their known logP values.[16]

-

-

Sample Analysis:

-

Dissolve the isoquinoline derivative in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.

-

Measure the retention time of the test compound.

-

-

Calculation:

-

Determine the logP of the test compound by interpolating its retention time on the calibration curve.[16]

-

Caption: Workflow for lipophilicity (logP) estimation using RP-HPLC.

Computational Prediction of Lipophilicity

Numerous computational algorithms are available to predict logP values.[13][24] These methods can be broadly categorized as:

-

Atom-based methods: These approaches sum the contributions of individual atoms to the overall lipophilicity.

-

Fragment-based methods: These methods partition the molecule into fragments and sum their lipophilicity contributions.

-

Property-based methods: These use other calculated molecular properties to predict logP.

These computational tools are invaluable in the early stages of drug discovery for rapidly assessing the lipophilicity of large numbers of virtual compounds.[6]

Aqueous Solubility: A Prerequisite for Efficacy

Aqueous solubility is a fundamental physicochemical property that significantly impacts a drug's bioavailability and formulation.[25][26] Poorly soluble compounds often exhibit low absorption, leading to insufficient drug concentration at the target site and potentially unreliable results in biological assays.[25][27] For drug discovery projects, a general goal for aqueous solubility is often greater than 60 µg/mL.[25][28]

The solubility of isoquinoline derivatives is influenced by a balance of factors, including their lipophilicity, crystal lattice energy (related to the melting point), and ionization (pKa).[26]

Experimental Determination of Solubility

Solubility can be measured under two different conditions: kinetic and thermodynamic (equilibrium).

Kinetic solubility is often measured in early drug discovery due to its high-throughput nature.[25][28][29] It reflects the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro assays.[27][28]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Sample Preparation:

-

Prepare high-concentration stock solutions of the test compounds in DMSO (e.g., 10-30 mM).[28]

-

Dispense the DMSO stock solutions into a microtiter plate.

-

-

Assay Procedure:

-

Add aqueous buffer (e.g., PBS, pH 7.4) to the wells containing the DMSO stocks.

-

The final DMSO concentration should be low (e.g., ≤1%).[28]

-

Shake the plate for a period (e.g., 1-2 hours) at room temperature.

-

-

Detection:

-

Measure the turbidity of the solutions in each well using a nephelometer, which detects light scattering from any precipitate formed.[25]

-

The solubility is determined as the concentration at which precipitation is first observed.

-

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard.[27][28] It is more time-consuming but provides more accurate data, which is crucial for lead optimization and pre-formulation studies.[28][29]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Incubation:

-

Add an excess amount of the solid isoquinoline derivative to a known volume of aqueous buffer (pH 7.4).

-

Agitate the mixture (e.g., using a shaker or stirrer) for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.[28]

-

-

Separation:

-

Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

-

Quantification:

Computational Prediction of Solubility

Predicting aqueous solubility from molecular structure is a complex challenge due to the involvement of both solid-state (crystal packing) and solution-state (solvation) energetics. However, various computational models, including those based on quantitative structure-property relationships (QSPR) and machine learning, have been developed to provide useful estimations of solubility.[24] These models typically use a combination of molecular descriptors such as logP, molecular weight, and polar surface area.[24]

Melting Point (Tm): An Indicator of Stability and Purity

The melting point (Tm) is the temperature at which a solid transitions into a liquid. It is a fundamental physical property that provides insights into the purity, stability, and crystal lattice energy of a compound.[30][31] A higher melting point generally indicates a more stable crystal lattice, which can, in turn, lead to lower solubility.

Experimental Determination of Melting Point

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique for accurately determining the melting point and other thermal transitions of a material.[31][32][33] It measures the difference in heat flow between a sample and a reference as a function of temperature.[32][34]

Experimental Protocol: Melting Point Determination by DSC

-

Sample Preparation:

-

Accurately weigh a small amount of the isoquinoline derivative (typically 1-5 mg) into a DSC pan.

-

Seal the pan.

-

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The instrument records the heat flow into the sample relative to the reference.

-

-

Data Analysis:

-

The melting process is observed as an endothermic peak on the DSC thermogram.

-

The onset temperature of the peak is typically taken as the melting point. The peak area corresponds to the heat of fusion.[31]

-

Caption: Workflow for melting point determination using DSC.

Summary of Key Physicochemical Properties and their Impact

| Physicochemical Property | Importance in Drug Discovery | Typical Measurement Techniques | Impact of Isoquinoline Structure |

| pKa | Governs ionization, solubility, permeability, target binding, and formulation.[7] | Potentiometric Titration, UV-Vis Spectrophotometry | Modulated by electronic effects of substituents (EDGs increase pKa, EWGs decrease pKa). |

| Lipophilicity (logP/logD) | Influences absorption, distribution, metabolism, excretion (ADME), and potency.[16][17] | Shake-Flask Method, RP-HPLC | Increased by hydrophobic substituents and decreased by hydrophilic groups. Highly pH-dependent. |

| Aqueous Solubility | Crucial for bioavailability, formulation, and reliability of in vitro assays.[25][26] | Kinetic (Nephelometry) and Thermodynamic (Shake-Flask) Assays | Inversely related to lipophilicity and crystal lattice energy. Influenced by ionization state. |

| Melting Point (Tm) | Indicates purity, stability, and crystal lattice energy (which affects solubility).[30][31] | Differential Scanning Calorimetry (DSC), Capillary Melting Point Apparatus | Affected by molecular symmetry, intermolecular forces, and crystal packing. |

Conclusion: Integrating Physicochemical Profiling into Isoquinoline Drug Discovery

The isoquinoline scaffold will undoubtedly continue to be a fertile ground for the discovery of new therapeutic agents.[2][3] However, the success of any drug discovery program hinges on a holistic approach that balances biological activity with optimal physicochemical properties. Early and continuous profiling of pKa, lipophilicity, solubility, and melting point is not merely a data collection exercise; it is a critical component of the iterative design-make-test-analyze cycle.

By leveraging the structure-property relationships and employing the robust experimental and computational methodologies outlined in this guide, researchers can make more informed decisions, prioritize compounds with a higher likelihood of success, and ultimately accelerate the development of safe and effective isoquinoline-based medicines.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 5. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Isoquinoline - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. scispace.com [scispace.com]

- 13. Physicochemical Prediction - CD ComputaBio [cadd.computabio.com]

- 14. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 15. Computational Drug Designing and Prediction Of Important Paramete...: Ingenta Connect [ingentaconnect.com]

- 16. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]

- 23. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 25. Solubility Test | AxisPharm [axispharm.com]

- 26. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. creative-bioarray.com [creative-bioarray.com]

- 28. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]

- 29. Aqueous Solubility Assay - Enamine [enamine.net]

- 30. m.youtube.com [m.youtube.com]

- 31. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 32. resolvemass.ca [resolvemass.ca]

- 33. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 34. mt.com [mt.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of Isoquinolin-3-ylmethanamine Hydrochloride and Its Analogs

Distribution: For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the potential therapeutic targets of isoquinolin-3-ylmethanamine hydrochloride. It is important to note that while direct research on this specific molecule is nascent, a wealth of data on structurally related isoquinoline derivatives provides a strong foundation for identifying and validating its potential therapeutic applications. This guide will, therefore, focus on the established and putative targets of the broader isoquinoline class, with a specific emphasis on derivatives that share key structural motifs with isoquinolin-3-ylmethanamine. We will explore the mechanistic basis for these interactions and provide detailed protocols for the experimental validation of these targets.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline core, a bicyclic aromatic heterocycle, is a recurring motif in a vast number of biologically active natural products and synthetic compounds.[1][2] Its rigid structure and ability to be functionalized at various positions make it an ideal scaffold for designing molecules that can interact with a wide range of biological targets with high affinity and specificity.[2] From the potent analgesic properties of morphine to the antimicrobial and anticancer effects of berberine, isoquinoline alkaloids have a long and successful history in medicine.[2][3] This history underscores the therapeutic potential inherent in this chemical class and provides a strong rationale for the investigation of novel derivatives like this compound.

Navigating the Therapeutic Landscape: Oncology and Neurology

Based on extensive studies of isoquinoline derivatives, two primary therapeutic areas emerge as highly promising for the application of this compound: oncology and neurology .

Unraveling the Anti-Cancer Potential

A significant body of research points to the potent anti-proliferative and cytotoxic effects of isoquinoline derivatives against a variety of cancer cell lines.[4][5][6][7] The mechanisms underlying these effects are often multi-faceted, highlighting the ability of the isoquinoline scaffold to interact with several key cellular pathways involved in cancer progression.

Several 3-arylisoquinoline derivatives have been identified as dual inhibitors of topoisomerase I and II. These enzymes are critical for resolving DNA topological problems during replication, transcription, and recombination. Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.

-

Scientific Rationale: The planar isoquinoline ring system is well-suited for intercalation between DNA base pairs, a common feature of many topoisomerase inhibitors.[8] Substituents on the isoquinoline core can then interact with the enzyme-DNA complex to stabilize it, preventing the re-ligation of the DNA strands. The methanamine group at the 3-position of the target compound could potentially engage in hydrogen bonding interactions within the active site of the topoisomerase enzymes.

Treatment of cancer cells with isoquinoline derivatives has been shown to induce cell cycle arrest at various phases, most notably the G2/M and G0/G1 phases.[6][9] This disruption of the normal cell cycle progression prevents cancer cells from dividing and can lead to apoptosis.

-

Scientific Rationale: The induction of G2/M arrest by some isoquinolinamines is linked to the activation of the spindle assembly checkpoint.[9] This suggests an interaction with components of the mitotic machinery. The ability of other derivatives to block the G0/G1 to S phase transition points towards an interference with signaling pathways that control cell cycle entry.[6]

Proposed Signaling Pathways in Oncology

The following diagram illustrates the putative signaling pathways through which this compound and its analogs may exert their anti-cancer effects.

Caption: Putative anticancer signaling pathways for isoquinoline derivatives.

Exploring the Neurotherapeutic Potential

The isoquinoline scaffold is also present in molecules with significant activity in the central nervous system.[1] This suggests that this compound could be a valuable lead compound for the development of novel treatments for neurological and psychiatric disorders.[10][11]

Benzothiazole-isoquinoline derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can increase dopamine levels in the brain. This makes MAO-B inhibitors a cornerstone in the treatment of Parkinson's disease.

-

Scientific Rationale: The nitrogen-containing isoquinoline ring could interact with the flavin adenine dinucleotide (FAD) cofactor in the active site of MAO-B. The specific substitution pattern on the isoquinoline ring will determine the affinity and selectivity for MAO-B over the related MAO-A enzyme.

The same study that identified MAO-B inhibitors also found that these compounds can inhibit butyrylcholinesterase (BuChE). While acetylcholinesterase (AChE) is the primary target for Alzheimer's disease therapies, BuChE also plays a role in acetylcholine metabolism in the brain, and its importance increases as the disease progresses.

-

Scientific Rationale: The aromatic nature of the isoquinoline core allows for potential π-π stacking interactions with aromatic residues in the active site of BuChE. The overall shape and electrostatic properties of the molecule will dictate its binding affinity.

Experimental Validation Protocols

The following section provides detailed, step-by-step methodologies for the experimental validation of the putative therapeutic targets of this compound.

Target Engagement Assays

4.1.1. Cellular Thermal Shift Assay (CETSA)

This assay is used to assess the direct binding of the compound to its target protein in a cellular environment.

-

Cell Culture: Culture a relevant cell line (e.g., a cancer cell line for topoisomerase targets, or a neuronal cell line for MAO-B/BuChE) to 80-90% confluency.

-

Compound Treatment: Treat the cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Western Blotting: Analyze the soluble fraction by Western blotting using antibodies specific for the target protein (Topoisomerase I/II, MAO-B, or BuChE).

-

Data Analysis: A positive result is indicated by a shift in the melting temperature of the target protein in the presence of the compound.

4.1.2. Surface Plasmon Resonance (SPR)

SPR is an in vitro technique to quantify the binding affinity and kinetics of the compound to a purified target protein.[12]

-

Chip Preparation: Immobilize the purified target protein onto a sensor chip.

-

Compound Injection: Inject a series of concentrations of this compound over the chip surface.

-

Binding Measurement: Measure the change in the refractive index at the chip surface, which is proportional to the amount of bound compound.

-

Data Analysis: Calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants from the sensorgrams.

Experimental Workflow for Target Validation

The following diagram outlines a logical workflow for the experimental validation of the potential therapeutic targets of this compound.

Caption: Experimental workflow for validating therapeutic targets.

In Vitro Enzymatic Assays

4.2.1. Topoisomerase Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified topoisomerase I or II, and the appropriate reaction buffer.

-

Compound Addition: Add varying concentrations of this compound.

-

Incubation: Incubate the reaction at 37°C.

-

Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.

-

Data Analysis: Quantify the amount of relaxed or linearized DNA to determine the IC50 value of the compound.

4.2.2. MAO-B and BuChE Inhibition Assays

These assays are typically performed using commercially available kits that measure the enzymatic activity through a colorimetric or fluorometric readout.

-

Enzyme and Substrate: Prepare a reaction mixture containing the purified enzyme (MAO-B or BuChE) and its specific substrate.

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of this compound.

-

Reaction Initiation: Initiate the reaction by adding the substrate.

-

Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Future Directions and Conclusion

The isoquinoline scaffold represents a fertile ground for the discovery of novel therapeutics. While the direct biological activity of this compound is yet to be fully elucidated, the extensive research on related compounds provides a clear and compelling roadmap for its investigation. The initial focus should be on validating its activity against the high-priority targets identified in this guide: topoisomerases for oncology and MAO-B/BuChE for neurology.

The experimental protocols outlined herein provide a robust framework for these validation studies. A systematic approach, starting with in vitro enzymatic assays and progressing to cell-based target engagement and functional assays, will be crucial for building a comprehensive understanding of the compound's mechanism of action. Positive results from these studies would provide a strong rationale for advancing this compound into preclinical animal models of cancer and neurodegenerative diseases.

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Efficacy Data on Isoquinolinamine Derivatives [uspharmacist.com]

- 6. Synthesis, in vitro and in vivo evaluation of 3-arylisoquinolinamines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the synthesis and in vitro antitumor activity of the isoquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. openreviewhub.org [openreviewhub.org]

- 9. researchgate.net [researchgate.net]

- 10. Demyelination in psychiatric and neurological disorders: Mechanisms, clinical impact, and novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mental, Neurological, and Substance Use Disorders: Disease Control Priorities, Third Edition (Volume 4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Isoquinolin-3-ylmethanamine Hydrochloride Targets: A Technical Guide

Abstract

The identification of molecular targets for novel or uncharacterized small molecules is a critical and often rate-limiting step in drug discovery and chemical biology. This guide provides an in-depth technical framework for the in silico prediction of biological targets for Isoquinolin-3-ylmethanamine hydrochloride. By leveraging a multi-faceted computational approach, we can generate high-confidence hypotheses regarding its mechanism of action, potential therapeutic applications, and possible off-target effects. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step workflows. We will explore a synergistic application of ligand-based and structure-based methods, culminating in a systems-level analysis to contextualize the predicted targets within biological pathways.

Introduction: The Imperative of Target Identification

The journey from a bioactive "hit" compound to a clinical candidate is contingent on a thorough understanding of its interactions with biological macromolecules.[1] Traditional experimental methods for target deconvolution can be resource-intensive and time-consuming.[2] In silico target fishing, or target prediction, has emerged as a powerful and cost-effective alternative to rapidly generate testable hypotheses.[2][3] These computational strategies are broadly categorized into two main pillars: ligand-based and structure-based approaches.

-

Ligand-Based Methods: These approaches are founded on the principle that structurally similar molecules are likely to exhibit similar biological activities. They involve comparing the query molecule to large databases of compounds with known targets.[4]

-

Structure-Based Methods: When the three-dimensional structures of potential protein targets are available, these methods, such as reverse docking, can be employed to predict the binding affinity and pose of the query molecule within the protein's active site.[2][3]

This guide will detail a workflow that strategically combines both approaches to predict targets for this compound, a molecule with a core isoquinoline scaffold prevalent in many biologically active compounds.

The Query Molecule: this compound

To initiate our investigation, we must first characterize our query molecule.

| Property | Value | Source |

| IUPAC Name | isoquinolin-3-ylmethanamine;dihydrochloride | PubChem CID: 42614394 (for related structure)[5] |

| Molecular Formula | C10H12Cl2N2 | PubChem CID: 42614394 (for related structure)[5] |

| Molecular Weight | 231.12 g/mol | PubChem CID: 42614394 (for related structure)[5] |

| SMILES | C1=CC=C2C(=C1)C=C(CN)N=C2.Cl.Cl | Derived from structure |

A Multi-Pronged Strategy for Target Prediction

Our approach is designed to maximize the breadth and depth of target prediction by integrating complementary computational techniques. This ensures a more robust and reliable set of predictions.